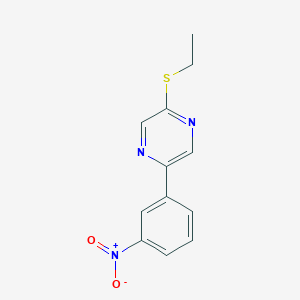

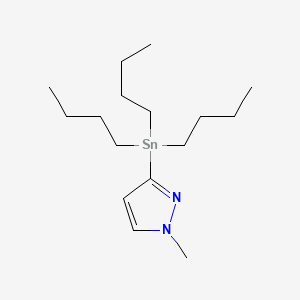

![molecular formula C16H11ClN2O B2893160 2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole CAS No. 204377-14-0](/img/structure/B2893160.png)

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole” is a compound that belongs to the class of pyrazoles . Pyrazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They are known for their diverse pharmacological effects .

Molecular Structure Analysis

Pyrazole compounds are characterized by their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) . The specific molecular structure of “this compound” is not detailed in the available resources.Aplicaciones Científicas De Investigación

X-Ray Supramolecular Structure and Synthesis

Research on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, which are structurally similar to 2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole, has provided insights into their molecular and supramolecular structures. These compounds were obtained through the oxidative cyclization of corresponding 1-phenylhydrazono chromen-2-ones. The study revealed the importance of π-stacking and C-H···A interactions in determining the supramolecular architecture of these compounds (Padilla-Martínez et al., 2011).

Catalysis in Synthesis

Another study focused on amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a catalyst for synthesizing pyrano[3,2-c]chromen-5(4H)-ones or pyrazolyl pyrano[3,2-c]chromen-5(4H)-ones. This catalytic process is significant for its eco-friendliness and efficiency in promoting reactions under solvent-free conditions (Fekri et al., 2018).

Antimicrobial Activity and Structural Analysis

The synthesis and structural analysis of chromeno[4,3-c]pyrazole hybrids have been explored, with some compounds showing potential antimicrobial activity. These studies often include detailed structural analysis through X-ray diffraction and evaluation of noncovalent interactions via Hirshfeld surface analysis. The antimicrobial properties of these compounds highlight their potential for developing new therapeutic agents (Madni et al., 2020).

Green Synthesis Approaches

Research into green chemistry has led to the development of methods for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst. Such studies underscore the importance of utilizing non-toxic, biodegradable catalysts and aim to reduce the environmental impact of chemical synthesis (Hazeri et al., 2014).

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . Pyrazole-bearing compounds, such as the one , are known for their potent antileishmanial and antimalarial activities .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death .

Pharmacokinetics

Like other pyrazole-bearing compounds, it is likely to have good bioavailability

Result of Action

The compound has been shown to have potent antileishmanial and antimalarial activities . In vitro and in vivo studies have shown that it can effectively inhibit the growth of Leishmania aethiopica and Plasmodium berghei . The compound displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature . .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-12-5-7-13(8-6-12)19-9-11-10-20-15-4-2-1-3-14(15)16(11)18-19/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECFFCDHBBBAOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN(N=C2C3=CC=CC=C3O1)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

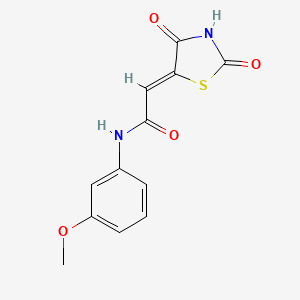

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2893081.png)

![1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2893087.png)

![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2893090.png)

![4-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2893091.png)

![N-[2,5-Di(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2893092.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2893094.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide](/img/structure/B2893096.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate](/img/structure/B2893098.png)